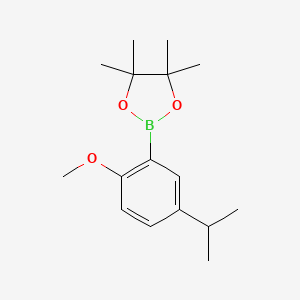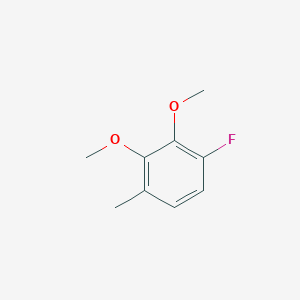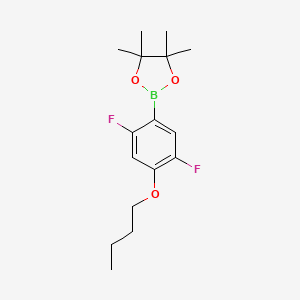
2,4-Diethyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethyl-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the oxazolidine ring imparts unique chemical and physical properties to the compound, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Diethyl-1,3-oxazolidine can be synthesized through several methods, with one common approach involving the reaction of diethylamine with ethylene oxide. This reaction typically occurs under mild conditions and results in the formation of the oxazolidine ring. Another method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of flow reactors allows for better control over reaction conditions, leading to improved safety and product purity. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® in a flow reactor has been shown to produce oxazolidines with high stereospecificity and minimal by-products .
化学反応の分析
Types of Reactions
2,4-Diethyl-1,3-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen and oxygen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the ring, often using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxazoles, while reduction can yield amines or alcohols .
科学的研究の応用
2,4-Diethyl-1,3-oxazolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Diethyl-1,3-oxazolidine is largely dependent on its ability to interact with various molecular targets. The nitrogen and oxygen atoms in the oxazolidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In biological systems, oxazolidine derivatives can inhibit enzyme activity by binding to the active site or by interfering with substrate binding .
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds also contain a five-membered ring with nitrogen and oxygen atoms but differ in their substitution patterns and reactivity.
Thiazolidines: These compounds contain sulfur instead of oxygen in the ring, leading to different chemical and biological activities.
Uniqueness
2,4-Diethyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two ethyl groups at the 2 and 4 positions of the ring enhances its stability and makes it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
53019-57-1 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
2,4-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-3-6-5-9-7(4-2)8-6/h6-8H,3-5H2,1-2H3 |
InChIキー |
RTLHUFHJXMRWPG-UHFFFAOYSA-N |
正規SMILES |
CCC1COC(N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)


![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
